N-(4-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
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Overview
Description
N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, acids, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the carbamoyl moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE: Similar structure with a different substituent on the amide nitrogen.
N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-[(4-METHYLPHENYL)METHYL]PROPIONAMIDE: Another analog with a propionamide group.
Uniqueness
The uniqueness of N-(4-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19FN4O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C20H19FN4O3/c1-3-18(27)24(2)19-20(28)25(16-11-7-6-10-15(16)23-19)12-17(26)22-14-9-5-4-8-13(14)21/h4-11H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
IEGBSNQHVHYPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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